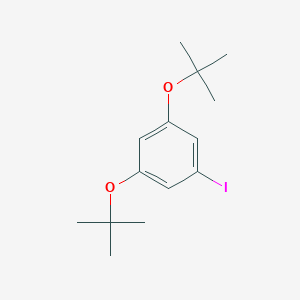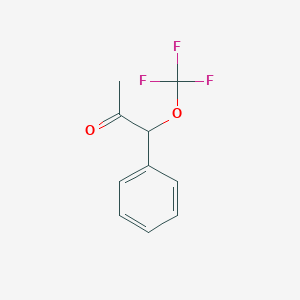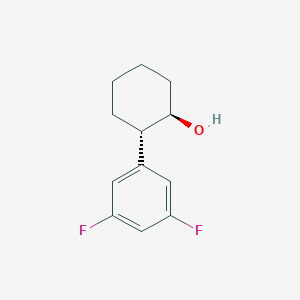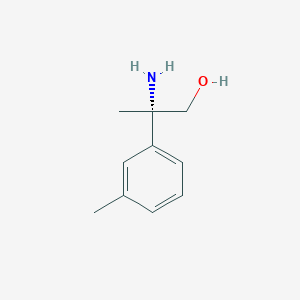
(R)-2-Amino-2-methylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ®-2-Amino-2-methylhexan-1-ol involves the reductive amination of 2-methylhexan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer.
Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ®-2-Amino-2-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Metabolic Pathways: Investigated for its role in metabolic pathways involving amines.
Medicine:
Pharmaceuticals: Explored as a potential intermediate in the synthesis of drugs.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which ®-2-Amino-2-methylhexan-1-ol exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways where it is either a substrate or a product.
Comparación Con Compuestos Similares
(S)-2-Amino-2-methylhexan-1-ol: The enantiomer of ®-2-Amino-2-methylhexan-1-ol, with similar but distinct properties.
2-Amino-2-methylpentan-1-ol: A structurally similar compound with one less carbon atom.
2-Amino-2-methylbutan-1-ol: Another similar compound with two fewer carbon atoms.
Uniqueness:
Chirality: The ®-enantiomer has specific applications in chiral synthesis and catalysis that its (S)-enantiomer may not.
Chemical Properties: The presence of the amino and hydroxyl groups in a specific arrangement gives it unique reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3/t7-/m1/s1 |
Clave InChI |
KIOCABJEBRVQNM-SSDOTTSWSA-N |
SMILES isomérico |
CCCC[C@](C)(CO)N |
SMILES canónico |
CCCCC(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)

![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)

![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)




